An In-depth Technical Guide to 4-Methylbenzyl Chloride (CAS: 104-82-5)
An In-depth Technical Guide to 4-Methylbenzyl Chloride (CAS: 104-82-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylbenzyl chloride (CAS No. 104-82-5), a versatile chemical intermediate. It covers its chemical and physical properties, detailed synthesis protocols, and significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral and antidiabetic agents. The guide also delves into the compound's reactivity, safety profile, and its mechanism of genotoxicity through the formation of DNA adducts. Experimental procedures are detailed, and key pathways and workflows are visualized to facilitate a deeper understanding for research and development purposes.
Introduction
4-Methylbenzyl chloride, also known as α-chloro-p-xylene or p-xylyl chloride, is an aromatic organic compound with the chemical formula C₈H₉Cl.[1][2] Its structure features a benzyl (B1604629) chloride core with a methyl group substituted at the para position of the benzene (B151609) ring. This substitution pattern influences its reactivity and makes it a valuable building block in organic synthesis.[3] It serves as a crucial intermediate in the production of a variety of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[4] For drug development professionals, its utility is highlighted by its role in the synthesis of complex molecules such as 6-aminoquinolone derivatives, which have shown potential as hepatitis C virus (HCV) NS5B inhibitors, and as a key starting material for an intermediate in the synthesis of the SGLT-2 inhibitor, Empagliflozin (B1684318).[4][5]
Chemical and Physical Properties
4-Methylbenzyl chloride is a colorless to light yellow liquid with a pungent, irritating odor.[1][6] It is practically insoluble in water but is miscible with absolute alcohol and ether.[1] Key quantitative properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 104-82-5 | [1][2] |
| Molecular Formula | C₈H₉Cl | [1][2] |
| Molecular Weight | 140.61 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [6][7] |
| Odor | Pungent, irritating | [1][6] |
| Melting Point | 4 °C (39.2 °F) | [6][8] |
| Boiling Point | 200-202 °C (392-395.6 °F) | [1][6] |
| Density | 1.062 g/mL at 25 °C | [8] |
| Vapor Pressure | 0.29 mmHg | [1] |
| Flash Point | 75 °C (167 °F) - closed cup | [6][9] |
| Refractive Index (n20/D) | 1.533 | [9] |
| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether | [1] |
| InChI Key | DMHZDOTYAVHSEH-UHFFFAOYSA-N | [7] |
| SMILES | Cc1ccc(CCl)cc1 | [7] |
Table 1: Physical and Chemical Properties of 4-Methylbenzyl Chloride
Synthesis of 4-Methylbenzyl Chloride
There are two primary methods for the synthesis of 4-Methylbenzyl chloride, each with distinct advantages and procedural considerations.
Method 1: Free-Radical Chlorination of p-Xylene (B151628)
This industrial method involves the direct chlorination of p-xylene, targeting the benzylic position due to the stability of the resulting benzylic radical. The reaction is typically initiated by UV light or a free-radical initiator.
Caption: Free-Radical Chlorination of p-Xylene.
Materials:
-
p-Xylene
-
Chlorine gas (Cl₂)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a UV lamp
-
Anhydrous solvent (e.g., carbon tetrachloride or the reaction can be run neat)
-
Inert gas (e.g., Nitrogen or Argon)
-
Apparatus for gas dispersion and reflux
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Ensure the apparatus is dry and purged with an inert gas.
-
Charge the reactor with p-xylene. If a solvent is used, add it at this stage.
-
If using a chemical initiator, add a catalytic amount of AIBN to the reaction mixture.
-
Heat the mixture to the desired reaction temperature, typically between 85-90°C.[10]
-
If using UV initiation, position the UV lamp to irradiate the reaction mixture.
-
Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain the desired temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) to determine the conversion of p-xylene and the selectivity for the mono-chlorinated product.
-
Upon completion, stop the chlorine flow and purge the system with an inert gas to remove any unreacted chlorine and hydrogen chloride byproduct.
-
The crude product can be purified by fractional distillation under reduced pressure to separate 4-Methylbenzyl chloride from unreacted p-xylene and di-chlorinated byproducts.
Method 2: Two-Step Synthesis from p-Methylbenzoic Acid
This laboratory-scale synthesis offers a high-yield route starting from the more oxidized p-methylbenzoic acid. The process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by chlorination.[4]
Caption: Two-Step Synthesis from p-Methylbenzoic Acid.
Step 1: Reduction of p-Methylbenzoic Acid to p-Methylbenzyl Alcohol [4]
Materials:
-
p-Methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (B95107) (THF)
-
Dilute hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a 250 mL three-neck flask cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry THF.
-
Under stirring, add 7.6 g (0.20 mol) of LiAlH₄ in portions, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding 20 mL of water under ice bath conditions to decompose the excess LiAlH₄.
-
Adjust the pH to 5-6 with dilute hydrochloric acid and filter off the precipitate.
-
Wash the residue with ethyl acetate and extract the filtrate with ethyl acetate (2 x 200 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield p-methylbenzyl alcohol (yield: 94.4%). The product can be used in the next step without further purification.
Step 2: Chlorination of p-Methylbenzyl Alcohol [4]
Materials:
-
p-Methylbenzyl alcohol (from Step 1)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 7.2 g (0.05 mol) of p-methylbenzyl alcohol in 30 mL of dichloromethane.
-
Heat the solution at 80°C for 1 hour.
-
After the reaction is complete, evaporate the dichloromethane.
-
Add 20 mL of dichloromethane to dissolve the residue and stir with silica gel.
-
Purify the product by silica gel column chromatography using dichloromethane as the eluent to obtain 4-Methylbenzyl chloride as an oily product (yield: 88.9%).
Applications in Drug Development
4-Methylbenzyl chloride is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its benzylic chloride moiety provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of the 4-methylbenzyl group into larger molecular scaffolds.
Synthesis of 6-Aminoquinolone Derivatives (HCV NS5B Inhibitors)
4-Methylbenzyl chloride is used as a reactant in the preparation of 6-aminoquinolone derivatives.[4][8] These compounds have been investigated as sub-micromolar inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus. The synthesis typically involves the N-alkylation of an aminoquinolone core with 4-methylbenzyl chloride.
Caption: Synthesis of 6-Aminoquinolone Derivatives.
Intermediate for Empagliflozin Synthesis
4-Hydroxybenzyl chloride, a closely related compound, is a starting material for a key intermediate in the synthesis of Empagliflozin, a drug used to treat type 2 diabetes. While not a direct use of 4-methylbenzyl chloride, this application highlights the importance of the substituted benzyl chloride scaffold in pharmaceutical synthesis. A patented method describes the reaction of 4-hydroxybenzyl chloride with methanesulfonyl chloride, followed by reaction with (S)-3-hydroxytetrahydrofuran to form the intermediate.[1]
Caption: Synthesis of an Empagliflozin Intermediate.
Biological Activity and Genotoxicity
As a reactive alkylating agent, 4-Methylbenzyl chloride exhibits biological activity primarily through its ability to form covalent adducts with nucleophilic biomolecules, most notably DNA. This interaction is the basis for its observed mutagenicity.
Mutagenicity and DNA Adduct Formation
Studies have shown that benzyl chloride and its derivatives, including 4-methylbenzyl chloride, are mutagenic.[11] The mechanism of this mutagenicity involves the aralkylation of DNA bases. 4-Methylbenzyl chloride acts as an electrophile, and the benzylic carbon is attacked by nucleophilic sites on DNA, particularly the nitrogen atoms of the purine (B94841) bases.
Research indicates that 4-methylbenzyl chloride preferentially reacts at the N2 position of guanosine.[12] This leads to the formation of a 4-methylbenzyl-guanosine adduct. The formation of such adducts can disrupt the normal base pairing during DNA replication, leading to mutations.
Caption: Proposed Pathway for Mutagenicity.
Applications in Proteomics
While there is no direct evidence of 4-Methylbenzyl chloride being widely used as a derivatization reagent in proteomics, other benzyl chloride derivatives, such as benzoyl chloride, are employed for this purpose.[13] These reagents are used to label and modify proteins and peptides to improve their detection and analysis by mass spectrometry. The benzoyl group, for instance, can be introduced at primary and secondary amine groups of peptides, increasing their hydrophobicity and improving their chromatographic separation and ionization efficiency. Given its similar reactivity, it is plausible that 4-Methylbenzyl chloride could be explored for similar applications in proteomics research, although specific protocols have not been established.
Safety and Handling
4-Methylbenzyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of potential inhalation, use a respirator with an appropriate cartridge.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as bases, alcohols, and amines.[6] Keep the container tightly closed.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
4-Methylbenzyl chloride is a chemical intermediate of significant industrial and academic interest. Its versatile reactivity makes it a valuable precursor for a range of organic molecules, with notable applications in the pharmaceutical sector for the synthesis of antiviral and antidiabetic drugs. While its utility is clear, its hazardous nature, particularly its genotoxicity, necessitates careful handling and a thorough understanding of its reactivity. This guide has provided a detailed overview of its properties, synthesis, applications, and safety considerations to aid researchers and drug development professionals in their work with this important compound. Further research could explore its potential applications in other areas, such as proteomics, and develop more sustainable synthesis routes.
References
- 1. 4-Methylbenzyl chloride | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. A17183.30 [thermofisher.com]
- 8. 4-Methylbenzyl chloride | 104-82-5 [chemicalbook.com]
- 9. 4-甲基氯化苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Mutagenicity of benzyl chloride in the Salmonella/microsome mutagenesis assay depends on exposure conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
